molecular formula C12H17ClFN3O2 B3001771 2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride CAS No. 1286263-43-1

2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

Cat. No. B3001771
CAS RN: 1286263-43-1
M. Wt: 289.74
InChI Key: BKYJCPRCDNGQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride" is a chemical that is likely to be of interest due to its potential applications in various fields such as medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of nitropyridines or dinitrobenzenes with nucleophiles like aniline and piperidine. The paper titled "Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol" suggests that these reactions are not base catalyzed when methanol is used as a solvent. However, in acetone, the reactions show varying degrees of catalysis depending on the substrate and nucleophile, which is explained by the intermediate complex mechanism of aromatic nucleophilic substitution reactions . This information could be relevant for the synthesis of "this compound" as it suggests potential solvents and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, as described in the second paper, indicates that compounds such as "2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde" have planar and parallel fragments linked through an ethylene bridge . This structural information can be extrapolated to suggest that "this compound" might also exhibit a degree of planarity in its structure, particularly between aromatic fragments, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of related compounds involve aromatic nucleophilic substitution, which is a common reaction for compounds containing nitro groups on an aromatic ring. The first paper indicates that the reactivity of such compounds can vary with the choice of nucleophile and solvent . This suggests that "this compound" may also undergo similar substitution reactions, which could be useful in further functionalizing the molecule or in creating derivatives with different properties.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "this compound," they do provide insights into the properties of structurally similar compounds. For instance, the planarity and parallel orientation of certain fragments in related molecules could affect the compound's melting point, solubility, and crystallinity. Additionally, the presence of a nitro group and a fluorine atom on the aromatic ring is likely to influence the compound's acidity, basicity, and overall reactivity due to their electron-withdrawing effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Rapid and Efficient Synthesis : This compound is used in synthesizing a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles using microwave heating. The process involves the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline, a closely related compound, highlighting its utility in organic synthesis (Menteşe et al., 2015).

  • Catalysis in Aromatic Nucleophilic Substitution Reactions : It's also relevant in catalysis studies, especially in aromatic nucleophilic substitution reactions. This includes the interaction and stabilization of intermediates in these reactions (Hirst & Onyido, 1984).

  • Quantum Chemical and Molecular Dynamics Studies : The compound is used in quantum chemical and molecular dynamic simulation studies. This includes predicting inhibition efficiencies of certain piperidine derivatives, which is crucial for understanding corrosion mechanisms (Kaya et al., 2016).

Pharmaceutical Research

  • Synthesis of Antibacterial Agents : In pharmaceutical research, related compounds are synthesized for their potent antibacterial activities. For example, derivatives of 2-fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride have shown effectiveness against gram-positive bacteria (Al-Hiari et al., 2010).

  • Antimycobacterial Properties : Additionally, novel 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids synthesized from related compounds exhibited significant antimycobacterial activities, indicating potential applications in treating tuberculosis (Murugesan et al., 2008).

Future Directions

The future directions for “2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” and similar compounds likely involve further exploration of their synthesis methods and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

properties

IUPAC Name

2-fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2.ClH/c13-10-2-1-3-11(16(17)18)12(10)15-8-9-4-6-14-7-5-9;/h1-3,9,14-15H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYJCPRCDNGQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.